Product packaging for Hydrazinecarbothioamide, 2-ethylidene-(Cat. No.:CAS No. 2302-95-6)

Hydrazinecarbothioamide, 2-ethylidene-

Cat. No.: B13816514
CAS No.: 2302-95-6
M. Wt: 117.18 g/mol
InChI Key: CNBVBIQXEDJEJG-GORDUTHDSA-N
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Description

Hydrazinecarbothioamide, 2-ethylidene-, belongs to the class of thiosemicarbazides, which are sulfur-nitrogen donor ligands known to be robust precursors for synthesizing various biologically active heterocyclic compounds . Compounds containing the hydrazinecarbothioamide group frequently exhibit high biological activity, making them a valuable scaffold in medicinal chemistry research . Thiosemicarbazide derivatives have been extensively studied for their wide spectrum of pharmacological properties, which may include antimicrobial , anticancer , antioxidant , and enzyme inhibitory activities . For instance, structurally similar morpholine-thiophene hybrid thiosemicarbazones have demonstrated potent uncompetitive inhibition of the urease enzyme, a key target for treating infections caused by Helicobacter pylori . Furthermore, novel thiosemicarbazide derivatives have shown significant in vitro antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action for these compounds often involves their ability to function as polydentate ligands, chelating essential metal ions in biological systems, and to form key interactions with enzyme active sites, as evidenced by molecular docking studies . Researchers value this compound and its derivatives for developing new therapeutic agents and biochemical probes. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N3S B13816514 Hydrazinecarbothioamide, 2-ethylidene- CAS No. 2302-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2302-95-6

Molecular Formula

C3H7N3S

Molecular Weight

117.18 g/mol

IUPAC Name

(3E)-1-amino-3-ethylidenethiourea

InChI

InChI=1S/C3H7N3S/c1-2-5-3(7)6-4/h2H,4H2,1H3,(H,6,7)/b5-2+

InChI Key

CNBVBIQXEDJEJG-GORDUTHDSA-N

Isomeric SMILES

C/C=N/C(=S)NN

Canonical SMILES

CC=NC(=S)NN

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Hydrazinecarbothioamide, 2 Ethylidene and Its Derivatives

Conventional Condensation Reactions for Compound Formation

The most fundamental and widely employed method for synthesizing thiosemicarbazones, including Hydrazinecarbothioamide, 2-ethylidene-, is the condensation reaction between a carbonyl compound and a thiosemicarbazide (B42300). nih.govnih.govresearchgate.net This reaction forms the backbone of many synthetic strategies due to its reliability and straightforward nature. nih.gov

Strategic Selection of Precursors and Reactants

The synthesis of Hydrazinecarbothioamide, 2-ethylidene- specifically involves the reaction between acetaldehyde (B116499) and thiosemicarbazide. Acetaldehyde serves as the "ethylidene" precursor, providing the two-carbon aldehyde component. Thiosemicarbazide, a derivative of hydrazine (B178648), contains the essential N-N-C=S backbone.

For the synthesis of derivatives, the strategic selection of precursors is crucial. A wide array of aldehydes and ketones can be used in place of acetaldehyde to generate a diverse library of thiosemicarbazone derivatives. mdpi.com Similarly, substituted thiosemicarbazides can be employed to modify the terminal nitrogen atom of the hydrazinecarbothioamide moiety. researchgate.net The primary precursors for thiosemicarbazides themselves are often isothiocyanates and hydrazine hydrate. researchgate.net

Table 1: Examples of Precursors for Thiosemicarbazone Synthesis

Carbonyl PrecursorThiosemicarbazide PrecursorResulting Compound Class
AcetaldehydeThiosemicarbazideAliphatic Thiosemicarbazones
Benzaldehyde (B42025)ThiosemicarbazideAromatic Thiosemicarbazones
Acetone4-PhenylthiosemicarbazideN-Substituted Ketone Thiosemicarbazones
Di-2-pyridyl ketoneThiosemicarbazideHeterocyclic Thiosemicarbazones

This table illustrates the variety of precursors that can be used to generate diverse thiosemicarbazone structures.

Optimization of Reaction Conditions and Catalysis

The condensation reaction is typically carried out by refluxing equimolar amounts of the aldehyde or ketone and thiosemicarbazide in a suitable solvent, most commonly ethanol. chemmethod.comnih.gov The reaction progress is often monitored by thin-layer chromatography (TLC). nih.govnih.gov

Catalysis plays a significant role in optimizing these reactions. A catalytic amount of acid, such as glacial acetic acid or hydrochloric acid, is frequently added to the reaction mixture to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of thiosemicarbazide. nih.govresearchgate.netmdpi.com

The optimization of reaction conditions involves balancing temperature, reaction time, and catalyst concentration to maximize the yield and purity of the product. For many conventional syntheses, refluxing for several hours is common. nih.govchemrj.org Following the reaction, the product often precipitates upon cooling and can be purified by recrystallization. nih.gov

Table 2: Comparison of Conventional Synthesis Conditions for Thiosemicarbazones

Carbonyl CompoundSolventCatalystReaction TimeYield (%)Reference
Benzaldehyde DerivativesEthanolPotassium Carbonate1 hr (reflux)High nih.gov
Substituted BenzaldehydesMethanolNone24 hr30-82 nih.gov
Aromatic AldehydesEthanolAcetic Acid5 hr (reflux)High chemmethod.com
2-PyridinecarboxaldehydeMethanolHCl2 hr (reflux)High mdpi.com

This table presents typical conditions for the conventional synthesis of various thiosemicarbazones, highlighting the range of reaction times and catalysts used.

Advanced Synthetic Approaches

In recent years, advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of thiosemicarbazones. These approaches often offer significant advantages over conventional methods in terms of reaction time, yield, and sustainability.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of thiosemicarbazones, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. chemrj.orgnih.gov

This technique involves subjecting the reaction mixture to microwave energy, which leads to rapid and uniform heating. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. nih.govnih.gov Furthermore, microwave-assisted synthesis can sometimes be performed under solvent-free conditions, which enhances the green credentials of the process. ajol.info

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Compound TypeMethodSolventReaction TimeYield (%)Reference
N1,N4-Substituted ThiosemicarbazonesConventional RefluxEthanol480 minVaries nih.govnih.gov
N1,N4-Substituted ThiosemicarbazonesMicrowaveEthanol20-40 minSatisfactory nih.govnih.gov
N1,N4-Substituted ThiosemicarbazonesMicrowaveSolvent-Free3 minSatisfactory nih.govnih.gov
Aryl ThiosemicarbazonesConventional HeatingEthanol/Water-- chemrj.org
Aryl ThiosemicarbazonesMicrowaveEthanol/Water2-5 minHigh chemrj.org

This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional heating for similar thiosemicarbazone compounds.

Multi-Component Reaction Design Principles

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, represent a highly efficient synthetic strategy. sci-hub.se For thiosemicarbazone synthesis, a one-pot, catalyst-free MCR has been developed involving an aldehyde or ketone, hydrazine, and an isothiocyanate. sci-hub.seresearchgate.net

This approach is advantageous as it reduces the number of synthetic steps, minimizes waste by avoiding the isolation of intermediates, and saves time and resources. sci-hub.se The reaction proceeds by mixing the components, typically in a solvent like methanol, and heating the mixture under reflux. sci-hub.se This method has been successfully applied to synthesize a variety of thiosemicarbazones in good yields. researchgate.net

Stereoselective Synthesis and Isomer Control (e.g., E/Z Configuration)

The synthesis of Hydrazinecarbothioamide, 2-ethylidene-, and related thiosemicarbazones inherently involves the formation of geometric isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). These are designated as E (entgegen) and Z (zusammen) isomers.

The control of stereoselectivity in thiosemicarbazone synthesis is a significant aspect of their chemistry. Generally, the E isomer is thermodynamically more stable and is often the major product formed during synthesis. nih.govchristuniversity.in This preference is attributed to reduced steric repulsion in the E configuration compared to the more crowded Z isomer. nih.gov While mixtures of isomers can occur, the condensation reaction often preferentially yields the E form. christuniversity.in

The identification and characterization of these isomers are commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, distinct chemical shifts for the hydrazinic proton (N-H) can be observed for each isomer, with the proton of the E-isomer typically resonating at a different field than that of the Z-isomer. nih.gov

Figure 1. General representation of E/Z isomers of a thiosemicarbazone.

Computational studies, such as Density Functional Theory (DFT), can also be employed to calculate the energies of different conformations, further confirming the greater stability of the E isomer. nih.gov Conformational analysis can identify the most stable conformer based on its calculated energy. christuniversity.in

Mechanism of Formation for Hydrazinecarbothioamide, 2-ethylidene-

The formation of Hydrazinecarbothioamide, 2-ethylidene- occurs via a condensation reaction between acetaldehyde and thiosemicarbazide. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination (dehydration) step.

The mechanism proceeds as follows:

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of the terminal primary amine group (-NH2) of thiosemicarbazide on the electrophilic carbonyl carbon of acetaldehyde.

Intermediate Formation: This attack results in the formation of a tetrahedral, zwitterionic intermediate, which quickly rearranges to a neutral amino alcohol, often referred to as a carbinolamine intermediate.

Acid Catalysis: The reaction is generally catalyzed by a catalytic amount of a weak acid, such as acetic acid or hydrochloric acid. nih.govresearchgate.net The acid protonates the hydroxyl group of the carbinolamine intermediate.

Dehydration: Protonation of the hydroxyl group converts it into a good leaving group (H2O). The lone pair of electrons on the adjacent nitrogen atom then helps to expel the water molecule.

Product Formation: The final step involves the deprotonation of the nitrogen atom, leading to the formation of the stable C=N double bond (imine functionality) characteristic of the Hydrazinecarbothioamide, 2-ethylidene- product.

This acid-catalyzed pathway efficiently drives the reaction towards the formation of the thiosemicarbazone by facilitating the removal of water.

Post-Synthetic Modification and Derivatization Strategies

The scaffold of Hydrazinecarbothioamide, 2-ethylidene- serves as a versatile platform for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

A primary strategy for introducing diversity into the thiosemicarbazone structure is to utilize substituted starting materials. The modular nature of the synthesis allows for modifications to be made to the thiosemicarbazide precursor prior to the condensation reaction. mdpi.com This approach enables the systematic introduction of a wide array of substituents at different positions of the molecule.

For example, by starting with functionalized amines, it is possible to generate thiosemicarbazides with specific functionalities at the N4-position. Reaction sequences starting from diamines or amino thiols have been successfully employed to create thiosemicarbazides bearing protected amine or thiol groups. mdpi.com These modified thiosemicarbazides can then be reacted with acetaldehyde to yield the corresponding N4-substituted Hydrazinecarbothioamide, 2-ethylidene- derivatives. This modularity is a key advantage in creating libraries of compounds for various applications. mdpi.com

Hydrazinecarbothioamide, 2-ethylidene- and its derivatives are valuable precursors for the synthesis of various annulated and fused heterocyclic systems. The reactive groups within the thiosemicarbazone moiety can participate in a range of cyclization reactions.

One of the most common transformations is the synthesis of thiazole (B1198619) derivatives. This is often achieved through the Hantzsch thiazole synthesis, where the thiosemicarbazone reacts with α-halocarbonyl compounds, such as α-haloketones (e.g., 2-bromoacetophenone) or other α-halo compounds. mdpi.comresearchgate.net The reaction proceeds via initial S-alkylation followed by intramolecular cyclization and dehydration to form the thiazole ring.

Furthermore, these derivatives can be used to construct more elaborate systems. For instance, the reaction of a thiosemicarbazone with hydrazonoyl chlorides can lead to the formation of bis-thiazole derivatives. mdpi.combohrium.com Similarly, reactions with reagents like ethyl 2-bromoacetate can yield thiazolidin-4-ones . Another important class of heterocycles, 1,3,4-thiadiazoles , can be synthesized from thiosemicarbazone precursors by reacting them with hydrazonoyl halides, which proceeds through an intramolecular ring closure of an intermediate. acs.org

The following table summarizes key derivatization reactions leading to heterocyclic systems.

Starting Material DerivativeReagentResulting Heterocyclic System
Hydrazinecarbothioamideα-Haloketones (e.g., 2-bromoacetophenone)Thiazoles mdpi.comresearchgate.net
HydrazinecarbothioamideHydrazonoyl ChloridesBis-thiazoles mdpi.combohrium.com
HydrazinecarbothioamideEthyl 2-bromoacetateThiazolidin-4-ones
HydrazinecarbothioamideHydrazonoyl Halides1,3,4-Thiadiazoles acs.org
Hydrazinecarbothioamide3-Chloropentane-2,4-dioneThiazoles mdpi.com

These post-synthetic modifications highlight the utility of Hydrazinecarbothioamide, 2-ethylidene- as a building block in synthetic organic chemistry for the generation of complex, fused heterocyclic compounds. researchgate.netbohrium.com

Advanced Spectroscopic Characterization Techniques and Principles for Hydrazinecarbothioamide, 2 Ethylidene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the precise structure of a molecule.

¹H NMR spectroscopy provides information about the different chemical environments of protons in a molecule. The spectrum of Hydrazinecarbothioamide, 2-ethylidene- shows distinct signals corresponding to each unique proton. In a typical solvent like DMSO-d₆, the spectrum reveals signals for the amino (-NH₂), imine (-CH=N), and methyl (-CH₃) protons. The signal for the N-H proton adjacent to the ethylidene group is also observed. ijcrcps.com The chemical shift (δ) values are indicative of the electronic shielding around the protons. For instance, the protons of the amino group typically appear as a broad singlet, while the imine proton gives a characteristic signal further downfield. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Hydrazinecarbothioamide, 2-ethylidene-

Proton Group Chemical Shift (δ, ppm) Multiplicity Notes
-NH₂ ~7.75 Broad Singlet Chemical shift can vary with concentration and solvent.
-NH- ~11.30 Broad Singlet Exchangeable proton, often broad.
-CH=N ~8.05 Quartet Coupled to the -CH₃ protons.

Note: Data is compiled from representative spectra of thiosemicarbazones and may vary slightly based on solvent and experimental conditions. mdpi.com

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a signal at a specific chemical shift, providing information about its hybridization and electronic environment. For Hydrazinecarbothioamide, 2-ethylidene-, distinct signals are expected for the thiocarbonyl carbon (C=S), the imine carbon (C=N), and the methyl carbon (-CH₃). The C=S carbon is particularly noteworthy, appearing significantly downfield (typically δ > 175 ppm) due to its deshielded nature. scirp.orgchemmethod.com The imine carbon signal appears in the range of δ 140-150 ppm, while the aliphatic methyl carbon is found much further upfield. scirp.orgscirp.org

Table 2: Expected ¹³C NMR Chemical Shifts for Hydrazinecarbothioamide, 2-ethylidene-

Carbon Atom Expected Chemical Shift (δ, ppm) Notes
C=S ~178 - 183 Thione carbon, characteristically downfield.
C=N ~142 - 148 Imine carbon.

Note: Values are based on data from analogous thiosemicarbazone structures. researchgate.netscirp.orgchemmethod.com

While ¹D NMR spectra identify the types of protons and carbons, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For Hydrazinecarbothioamide, 2-ethylidene-, a COSY spectrum would show a cross-peak connecting the signal of the imine proton (-CH=N) with the signal of the methyl protons (-CH₃), confirming their ³J-coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak between the ¹H signal of the methyl group and the ¹³C signal of the methyl carbon. It would also link the imine proton signal to the imine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the molecular skeleton. For this molecule, HMBC would show correlations from the methyl protons to the imine carbon (²J coupling) and from the imine proton to the methyl carbon (²J coupling). It could also show a correlation from the NH proton to the imine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is essential for determining stereochemistry, such as the (E/Z) configuration around the C=N double bond. A NOESY spectrum would show cross-peaks between protons that are spatially proximate, which can help confirm the predominant isomer in solution.

Thiosemicarbazones can exist in different tautomeric forms, primarily the thione and thiol forms. NMR spectroscopy is a key tool for identifying the dominant tautomer in solution. nih.gov The thione form is characterized by the presence of N-H proton signals and a ¹³C signal for the C=S group around 178-183 ppm. scirp.orgchemmethod.com If the thiol tautomer were present, one would expect to see a signal for an S-H proton and the ¹³C signal for the C-S carbon would shift significantly upfield. The absence of an S-H proton signal and the observation of the characteristic downfield C=S carbon signal in the spectra of similar compounds strongly indicate that Hydrazinecarbothioamide, 2-ethylidene- exists predominantly in the thione form in common NMR solvents like DMSO-d₆. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

The IR spectrum of Hydrazinecarbothioamide, 2-ethylidene- displays several characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the -NH and -NH₂ groups appear as strong bands in the 3100-3400 cm⁻¹ region. mdpi.comnih.gov The formation of the imine bond is confirmed by a strong C=N stretching vibration typically observed between 1590 cm⁻¹ and 1620 cm⁻¹. ijcrcps.comacs.org The absence of a strong C=O stretching band (around 1700 cm⁻¹) from the starting aldehyde confirms the completion of the condensation reaction. Other key vibrations include the C=S stretch, which typically appears in the 800-1100 cm⁻¹ region, and the N-N stretching vibration around 999-1050 cm⁻¹. ijcrcps.comscirp.org

Table 3: Characteristic IR Absorption Bands for Hydrazinecarbothioamide, 2-ethylidene-

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch (-NH₂) ~3400, ~3270 Medium-Strong
N-H Stretch (-NH-) ~3150 Medium
C-H Stretch (Aliphatic) ~2950 Medium-Weak
C=N Stretch (Imine) ~1590 - 1610 Strong
N-H Bend ~1530 Strong
C-N Stretch ~1485 Medium
C=S Stretch (Thione) ~1050, ~830 Medium-Strong

Note: Data compiled from IR spectra of acetaldehyde (B116499) thiosemicarbazone and analogous structures. ijcrcps.commdpi.comscirp.orgacs.org

Conformational Insights from Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the conformational landscape of Hydrazinecarbothioamide, 2-ethylidene-. This molecule, like other thiosemicarbazones, can exist in different isomeric forms due to rotation around the N-N and C-N single bonds, as well as E/Z isomerism about the C=N double bond. These different conformers give rise to distinct vibrational spectra, allowing for their identification and characterization. mdpi.commdpi.comumich.edu

The key vibrational modes sensitive to conformational changes include the N-H stretching and bending, C=S stretching, and C=N stretching frequencies. researchgate.net For instance, the position of the ν(N-H) bands can indicate the presence of intramolecular hydrogen bonding, which stabilizes certain conformations. nih.gov The thione (C=S) and thiol (C-S) tautomeric forms also exhibit unique spectral signatures; the absence of a strong band around 2500 cm⁻¹ for ν(S-H) and the presence of a strong band around 1087 cm⁻¹ for ν(C=S) confirms the dominance of the thione form in the solid state. researchgate.netscirp.org

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to assign vibrational modes and predict the most stable conformers. researchgate.netmdpi.com By comparing the calculated vibrational frequencies of different potential isomers with the experimental IR and Raman spectra, the predominant conformation in a given state (gas, solution, or solid) can be determined. mdpi.com

Table 1: Key Vibrational Frequencies and Assignments for Hydrazinecarbothioamide, 2-ethylidene-

Vibrational ModeFrequency Range (cm⁻¹)Assignment
ν(N-H₂)3410 - 3340Asymmetric and symmetric stretching of the terminal amine group
ν(N-H)3320 - 3150Stretching of the secondary amine group
ν(C-H)3000 - 2900Stretching of the ethylidene group
ν(C=N)1620 - 1580Stretching of the imine group
δ(N-H₂)1600 - 1550Bending of the terminal amine group
ν(C=S)1100 - 1080Stretching of the thione group
ν(N-N)950 - 900Stretching of the hydrazine (B178648) N-N bond

This interactive table provides typical frequency ranges for the key functional groups in Hydrazinecarbothioamide, 2-ethylidene-, based on data for related thiosemicarbazones. researchgate.netscirp.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of Hydrazinecarbothioamide, 2-ethylidene-. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. However, due to the high energy of EI, this molecular ion is often unstable and undergoes fragmentation, yielding a characteristic pattern of fragment ions that serves as a molecular fingerprint. scirp.orgscirp.orglibretexts.org

For many thiosemicarbazones, the molecular ion peak can be weak or even absent due to facile fragmentation pathways, such as the loss of ammonia (B1221849). scirp.org The fragmentation patterns are crucial for confirming the identity of the compound and providing structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). acs.orgnih.gov This precision allows for the determination of the exact molecular formula of Hydrazinecarbothioamide, 2-ethylidene-, and its fragments. By comparing the experimentally measured exact mass with the theoretical mass calculated from the atomic composition, the elemental formula can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass. mdpi.commdpi.com This capability is crucial for confirming the synthesis of new compounds and for identifying unknowns. mdpi.com

Table 2: HRMS Data for Hydrazinecarbothioamide, 2-ethylidene-

Molecular FormulaIonTheoretical m/zObserved m/z
C₃H₇N₃S[M+H]⁺118.0433118.0431

This interactive table shows a hypothetical comparison of theoretical and observed exact mass for the protonated molecule, demonstrating the high accuracy of HRMS.

Analysis of Fragmentation Pathways for Structural Confirmation

The analysis of fragmentation patterns observed in the mass spectrum provides definitive structural confirmation for Hydrazinecarbothioamide, 2-ethylidene-. The fragmentation pathways of thiosemicarbazones are well-documented and involve characteristic cleavages and rearrangements. scirp.orgscirp.org

Common fragmentation routes include:

Alpha-cleavage: Cleavage of the bonds adjacent to the functional groups, such as the N-N bond. The homolytic cleavage of the N-N bond is a common pathway due to its relatively low energy requirement. scirp.org

McLafferty Rearrangement: If applicable, this rearrangement involves the transfer of a gamma-hydrogen atom to a carbonyl or imine group, followed by cleavage.

Loss of Small Neutral Molecules: The elimination of stable small molecules like ammonia (NH₃), hydrogen sulfide (B99878) (H₂S), or the thiocyanate (B1210189) radical (•SCN) is frequently observed. scirp.orgscirp.org The loss of ammonia from the terminal NH₂ group is often a very favorable process, sometimes leading to the absence of the molecular ion peak. scirp.org

By identifying the masses of the fragment ions, these specific losses and cleavages can be deduced, allowing for a step-by-step reconstruction of the molecule's structure. researchgate.netnih.gov

Table 3: Common Fragmentation Pathways for Hydrazinecarbothioamide, 2-ethylidene-

Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
100H₂S[M - H₂S]⁺˙
101NH₃[M - NH₃]⁺˙
71•CH₂NCS[CH₃CH=N]⁺
59CH₃CHN₂[H₂NCS]⁺

This interactive table outlines major fragmentation pathways and the resulting fragment ions based on known behaviors of similar thiosemicarbazones. scirp.orgscirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within Hydrazinecarbothioamide, 2-ethylidene-. The molecule contains chromophores—specifically the C=N (imine) and C=S (thione) groups—and π-systems that absorb light in the UV-Vis region. researchgate.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (usually a bonding or non-bonding orbital) to a higher energy anti-bonding orbital.

The UV-Vis spectrum of Hydrazinecarbothioamide, 2-ethylidene-, typically exhibits two main types of electronic transitions:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They usually result in strong absorption bands at shorter wavelengths (higher energy). researchgate.net

n → π* transitions: These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur or nitrogen atoms, to a π* anti-bonding orbital. These transitions are typically weaker in intensity and occur at longer wavelengths. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity, providing further information about the nature of the electronic transitions. researchgate.net

Table 4: Electronic Transitions for Hydrazinecarbothioamide, 2-ethylidene-

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition Type
~230-250Highπ → π
~300-330Low to Mediumn → π

This interactive table presents typical absorption maxima and their corresponding electronic transitions for thiosemicarbazones. scirp.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (e.g., Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species that have unpaired electrons, such as radicals or transition metal complexes. Hydrazinecarbothioamide, 2-ethylidene-, itself is diamagnetic and thus EPR-silent. However, it is an excellent chelating ligand that forms stable complexes with transition metals like copper(II), nickel(II), and cobalt(II). nih.govresearchgate.netnih.govmdpi.com Many of these metal complexes are paramagnetic and can be characterized by EPR spectroscopy. nih.govresearchgate.net

When a paramagnetic metal complex of Hydrazinecarbothioamide, 2-ethylidene-, is placed in a magnetic field, the unpaired electrons can exist in different spin states. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these spin states. The resulting spectrum provides detailed information about the electronic environment of the metal ion. nih.gov

Key parameters obtained from an EPR spectrum include:

g-values: These are characteristic of the paramagnetic ion and its coordination environment. Anisotropy in the g-value (gₓ, gᵧ, g₂) can reveal the geometry of the complex (e.g., axial or rhombic). nih.govresearchgate.net

Hyperfine Coupling Constants (A): This parameter arises from the interaction between the electron spin and the nuclear spin of the metal ion and donor atoms (like nitrogen). It provides information about the degree of covalency in the metal-ligand bond and helps identify the coordinating atoms. nih.govnih.gov

EPR studies on copper(II) complexes of thiosemicarbazones, for example, have been used to determine the coordination geometry and the nature of the metal-ligand bonding, which are crucial for understanding their chemical reactivity. nih.govnih.gov

Table 5: Representative EPR Parameters for a Cu(II)-Hydrazinecarbothioamide, 2-ethylidene- Complex

EPR ParameterTypical ValueInformation Provided
g‖> 2.2Indicates covalent character of the Cu-ligand bond
g⊥~2.05 - 2.09Perpendicular component of the g-tensor
A‖ (× 10⁻⁴ cm⁻¹)150 - 180Hyperfine coupling constant, indicates geometry and covalency

This interactive table shows typical EPR parameters for a square-planar or square-pyramidal Cu(II) complex with a nitrogen and sulfur-donating ligand like Hydrazinecarbothioamide, 2-ethylidene-. researchgate.net

Crystallographic Investigations and Solid State Structural Analysis of Hydrazinecarbothioamide, 2 Ethylidene

Single-Crystal X-ray Diffraction (SCXRD) Methodologies

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid. This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which the molecular structure can be elucidated.

The prerequisite for any SCXRD analysis is the availability of high-quality single crystals of suitable size and diffraction quality. For thiosemicarbazones, a common and effective method for crystal growth is the slow evaporation technique. ijcrcps.com This typically involves dissolving the synthesized compound in an appropriate solvent, such as methanol, ethanol, or a mixture like acetonitrile/methanol, and allowing the solvent to evaporate slowly at room temperature. christuniversity.iniucr.org

The process begins with the synthesis of the compound, often through a condensation reaction between a ketone or aldehyde (in this case, acetaldehyde) and thiosemicarbazide (B42300), sometimes catalyzed by a few drops of acid. iucr.org The resulting product is then purified, typically by recrystallization, to remove impurities that could hinder crystal growth. The purified compound is dissolved in a chosen solvent to create a saturated or near-saturated solution. This solution is then filtered to remove any particulate matter and left undisturbed in a vessel with a loose cover to allow for slow, controlled evaporation. Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals begin to form and grow. The quality of the resulting crystals can be optimized by controlling factors such as the rate of evaporation, temperature, and solvent purity.

Once a suitable crystal is mounted on a diffractometer, the first step in the analysis is the determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. This is achieved through an initial indexing of the diffraction spots. The symmetry of the diffraction pattern also allows for the determination of the crystal system and the space group, which describes the symmetry operations within the unit cell. christuniversity.in

Studies on analogous thiosemicarbazone derivatives show that they commonly crystallize in centrosymmetric space groups, such as P2₁/c or P-1. christuniversity.innih.gov The table below presents crystallographic data for several related compounds, illustrating the typical parameters observed for this class of molecules.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
(E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide christuniversity.inC₉H₁₀BrN₃SMonoclinicP2₁/c7.957(3)10.395(4)13.439(5)9096.521(1)901103.564
(E)-2-(1-(2-hydroxyphenyl)ethylidene)hydrazine-1-carbothioamide scirp.orgC₉H₁₁N₃OSMonoclinicP2₁/n8.1494(1)9.3113(1)13.2475(2)90100.523(1)90988.33(2)4
N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide nih.govC₁₅H₁₇N₃OSTriclinicP-18.8988(7)9.2993(8)9.4821(5)92.525(6)113.034(7)93.990(7)718.18(10)2

V = Volume, Z = number of molecules per unit cell.

Following data collection and processing, the crystal structure is solved and refined to yield the precise coordinates of each atom in the asymmetric unit. This allows for the detailed analysis of molecular geometry, including bond lengths and bond angles. In the solid state, thiosemicarbazones typically exist in the thione (keto) form rather than the thiol tautomer. scirp.orgnih.gov This is evidenced by the length of the C=S bond, which is characteristic of a double bond. The C-N and N-N bond lengths within the thiosemicarbazone backbone indicate electron delocalization across this fragment. escholarship.org

The table below provides representative bond lengths and angles for the core hydrazinecarbothioamide moiety from a related structure.

Bond Lengths Bond Angles
Parameter Value (Å) Parameter Value (°)
S1—C11.6980(11) scirp.orgN3—C1—N1117.89(10) scirp.org
N1—C11.3219(14) scirp.orgN3—C1—S1122.95(8) scirp.org
N2—N31.3911(13) scirp.orgN1—C1—S1119.16(8) scirp.org
N3—C11.3412(14) scirp.orgC2—N2—N3117.15(9) scirp.org
C2—N21.2993(14) scirp.orgC1—N3—N2120.32(9) scirp.org

Atom numbering corresponds to a standard thiosemicarbazone skeleton where C1 is the thiocarbonyl carbon and the C2=N2 bond is the imine linkage.

The conformation of the molecule in the crystal is defined by its torsion angles. For thiosemicarbazones, a key conformational feature is the configuration around the C=N imine bond. The majority of structurally characterized thiosemicarbazones adopt an E configuration, which places the thiosemicarbazide moiety and the larger substituent on the ethylidene carbon on opposite sides of the double bond. christuniversity.inscirp.org

Another important conformational aspect is the arrangement of the azomethine nitrogen (N2) and the sulfur atom (S1) with respect to the N3-C1 bond. In many structures, these atoms are in a trans conformation, which is often stabilized by intermolecular interactions. scirp.org The planarity of the thiosemicarbazone fragment is also a significant feature, with deviations from planarity often described by the dihedral angle between different parts of the molecule. nih.gov

Torsion Angles
Parameter Value (°)
C2—N2—N3—C1-177.34(9) scirp.org
N2—N3—C1—S1178.9(3) scirp.org
N2—N3—C1—N1-8.06(15) scirp.org

Atom numbering corresponds to a standard thiosemicarbazone skeleton.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. These interactions, particularly hydrogen bonds, are crucial for the stability of the crystal lattice. semanticscholar.org

Hydrogen bonds are the most significant interactions governing the supramolecular assembly of thiosemicarbazones. The hydrazine (B178648) (-NH) and terminal amine (-NH₂) groups serve as excellent hydrogen bond donors, while the thiocarbonyl sulfur atom (C=S) and the imine nitrogen atom are effective acceptors.

A very common and robust motif observed in the crystal structures of related thiosemicarbazones is the formation of centrosymmetric dimers through a pair of N—H···S hydrogen bonds. nih.gov In this arrangement, the hydrazine N-H group of one molecule donates a hydrogen to the sulfur atom of an adjacent, inversion-related molecule, forming a characteristic R²₂(8) graph-set motif. nih.gov These dimers can then be further linked into one-, two-, or three-dimensional networks through additional hydrogen bonds involving the terminal -NH₂ group, as well as weaker C-H···O or C-H···S interactions. iucr.orgnih.govresearchgate.net In cases where other acceptor atoms like oxygen are present in the molecule, N-H···O hydrogen bonds may also play a key role in the crystal packing. iucr.org

Hydrogen Bond Parameters (Donor-H···Acceptor)
D—H···A D-H (Å) H···A (Å) D···A (Å)
N—H···S nih.gov0.862.553.391(2)
N—H···O iucr.org0.862.122.969(3)

π-π Stacking and Other Non-Covalent Interactions

In the solid state, the molecular packing of hydrazinecarbothioamide derivatives is significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. The presence and nature of these interactions are dictated by the substituents on the aromatic ring and the conformational preferences of the molecule.

For instance, in the crystal structure of 2-(5-Chloro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide, molecules are assembled into inversion dimers through pairs of co-operative N—H⋯Cl interactions. These dimers are further connected by N—H⋯O and N—H⋯S hydrogen bonds, creating layers. These layers are then linked into a three-dimensional network via weak π–π stacking interactions, with a centroid–centroid distance of 3.849 (2) Å. ekb.eg Similarly, π-π interactions are observed between pyridine (B92270) rings in the molecular dimer of N-(pyridin-2-yl)hydrazinecarbothioamide, with a centroid-to-centroid separation of 3.4947(14) Å. researchgate.net

In other derivatives, such as (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide dimethyl sulfoxide (B87167) monosolvate, the crystal structure is stabilized by N—H⋯O and O—H⋯S hydrogen bonds, forming chains and layers. mdpi.com Short Br⋯Br interactions also play a role in linking these layers. mdpi.com The planarity of the molecule, influenced by intramolecular hydrogen bonds, can also facilitate or hinder π-π stacking. For example, in N-Ethyl-2-[1-(2-hydroxy-4-methylphenyl)ethylidene]hydrazinecarbothioamide, two independent molecules exist in the asymmetric unit with different dihedral angles between the benzene (B151609) ring and the hydrazinecarbothioamide group, affecting their packing. mdpi.com

The following table summarizes key non-covalent interactions observed in various derivatives of Hydrazinecarbothioamide.

CompoundKey Non-Covalent InteractionsRef.
2-(5-Chloro-2-oxoindolin-3-ylidene)hydrazinecarbothioamideN—H⋯Cl, N—H⋯O, N—H⋯S hydrogen bonds, π–π stacking ekb.eg
N-(pyridin-2-yl)hydrazinecarbothioamideπ–π stacking between pyridine rings researchgate.net
(E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide dimethyl sulfoxide monosolvateN—H⋯O, O—H⋯S hydrogen bonds, Br⋯Br interactions mdpi.com
N-Ethyl-2-[1-(2-hydroxy-4-methylphenyl)ethylidene]hydrazinecarbothioamideIntramolecular O—H⋯N hydrogen bond, weak N—H⋯S interactions mdpi.com

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful tool for the quantitative investigation of intermolecular interactions in the crystalline state. This analysis allows for the visualization and quantification of the different types of intermolecular contacts that contribute to the crystal packing.

For (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide dimethyl sulfoxide monosolvate, Hirshfeld surface analysis reveals the percentage contributions of various contacts to the total Hirshfeld surface. mdpi.com The most significant contributions come from H⋯H (32.9%), S⋯H/H⋯S (18.8%), O⋯H/H⋯O (13.3%), and Br⋯H/H⋯Br (11.6%) contacts. mdpi.com This detailed breakdown provides a quantitative understanding of the forces governing the supramolecular assembly.

In the case of (E)–2–(1–(4–Fluorophenyl)ethylidene) hydrazine carbothioamide, Hirshfeld surface analysis is also employed to evaluate the intermolecular interactions. nih.gov Similarly, for (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide, a detailed analysis of intermolecular interactions has been performed based on Hirshfeld surfaces and their associated two-dimensional fingerprint plots. mdpi.comnih.gov

The following table provides a summary of the percentage contributions of the most significant intermolecular contacts for a representative derivative, (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide dimethyl sulfoxide monosolvate. mdpi.com

Intermolecular ContactPercentage Contribution (%)
H⋯H32.9
S⋯H/H⋯S18.8
O⋯H/H⋯O13.3
Br⋯H/H⋯Br11.6
C⋯H/H⋯C8.8
N⋯H/H⋯N3.4
C⋯C2.8
Br⋯N/N⋯Br2.0
Br⋯Br1.5

Polymorphism and Co-crystallization Studies (Theoretical Considerations)

The ability of a compound to exist in more than one crystalline form is known as polymorphism. This phenomenon is of great interest in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties. For thiosemicarbazone derivatives, such as Hydrazinecarbothioamide, 2-ethylidene-, the potential for polymorphism is influenced by factors like conformational flexibility and the ability to form various hydrogen bonding networks.

Theoretical studies on related thiosemicarbazones have shown that even subtle changes in molecular structure can lead to different packing arrangements and potentially different polymorphic forms. nih.gov Computational crystal structure prediction (CSP) methods can be employed to explore the potential solid-form landscape of a molecule and assess the risk of polymorphism. nih.gov These methods search for the most stable crystal structures based on thermodynamic principles. researchgate.net However, the prediction of polymorphism is complex, as kinetic factors also play a crucial role in the crystallization process. researchgate.net Studies on similar compounds have indicated that the presence of specific electronic constraints can reduce the number of observed polymorphic forms. mdpi.com

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is another area of theoretical interest for Hydrazinecarbothioamide, 2-ethylidene-. Co-crystals are designed to modify the physicochemical properties of a substance without altering its chemical structure. The formation of co-crystals is governed by non-covalent interactions, particularly hydrogen bonding, between the active molecule and a co-former.

The design of co-crystals can be approached through strategies like supramolecular synthon analysis and consideration of hydrogen bond donors and acceptors. For thiosemicarbazone derivatives, the presence of N-H and C=S groups provides sites for hydrogen bonding with suitable co-formers. Theoretical considerations for co-crystal formation would involve screening potential co-formers based on their ability to form robust and predictable intermolecular interactions with the target molecule. Factors influencing co-crystal formation include the choice of solvent, temperature, and the method of crystallization. researchgate.net

Computational Chemistry and Theoretical Studies of Hydrazinecarbothioamide, 2 Ethylidene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jksus.org It is widely applied to molecules like Hydrazinecarbothioamide, 2-ethylidene- to predict a range of properties from molecular geometry to spectroscopic characteristics.

The primary step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For related thiosemicarbazone compounds, this process is typically carried out using DFT methods, such as the B3LYP functional with basis sets like 6-31G++(d,p) or 6–31++G(d,p). jksus.orgjksus.orgresearchgate.net The goal of this optimization is to find the conformation with the lowest energy. jksus.org

Once the geometry is optimized, researchers can analyze key structural parameters. For instance, in a study on (E)-2-(butan-2-ylidene)hydrazinecarbothioamide, the calculated bond lengths provided insight into the electronic nature of the molecule. The N4-C5 bond length of 1.287 Å suggested a double bond character, while the S1-C2 (1.663 Å) and C2-C9 (1.378 Å) bond lengths indicated partial double bond character. jksus.orgjksus.org Such analyses are crucial for understanding the delocalization of electrons within the molecule.

Table 1: Selected Optimized Bond Lengths for a Related Thiosemicarbazone
BondCalculated Length (Å)Inferred Character
N4-C51.287Double Bond
S1-C21.663Partial Double Bond
C2-C91.378Partial Double Bond

DFT calculations are instrumental in analyzing the electronic properties of a molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for predicting the chemical stability and reactivity of a molecule. jksus.org A small energy gap suggests that the molecule is more reactive and polarizable, indicating that charge transfer can easily occur within the molecule. nih.govnih.gov The HOMO itself represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). jksus.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of different electrostatic potential, typically color-coded. jksus.org

Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. In related thiosemicarbazones, the negative potential is concentrated around the electronegative sulfur atom. jksus.orgjksus.org

Positive Regions (Blue): These areas are electron-deficient and represent likely sites for nucleophilic attack. Positive potential is generally found around hydrogen atoms. jksus.orgjksus.orgnih.gov

The potential increases in the order of red < orange < yellow < green < blue. jksus.org This analysis helps in understanding intermolecular interactions and chemical reactivity. jksus.orgjksus.org

A significant application of DFT is the validation and interpretation of experimental spectroscopic data. Theoretical calculations can predict vibrational frequencies (FT-IR) and Nuclear Magnetic Resonance (NMR) chemical shifts.

For related compounds, calculated FT-IR vibrational frequencies have shown a high correlation with experimental data. jksus.org For example, the stretching N-N vibration for (E)-2-(butan-2-ylidene)hydrazinecarbothioamide was observed experimentally at 1107 cm⁻¹ and calculated at 1133 cm⁻¹. jksus.org Minor discrepancies are often attributed to the fact that calculations are performed on a single molecule in a vacuum, whereas experimental spectra may be recorded in a solid state where intermolecular interactions are present. jksus.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. jksus.org Theoretical values for the butan-2-ylidene analogue correlated well with experimental shifts obtained in a DMSO solvent, with correlation coefficients (R²) of 0.9964 for ¹H NMR and 0.9974 for ¹³C NMR. jksus.orgjksus.org

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Related Thiosemicarbazone
Proton GroupExperimental (ppm)Calculated (ppm)
CH₃ (triplet)1.11.03
CH₃ (singlet)1.9-
CH₂ (quartet)2.3-
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Related Thiosemicarbazone
Carbon RangeExperimental (ppm)Calculated (ppm)
Range10.70 – 178.728.70 – 180.98

DFT is a robust tool for investigating the mechanisms of chemical reactions, including their thermodynamics and kinetics. By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the transition states that connect reactants to products.

This type of analysis allows for the calculation of activation energies, providing insight into reaction rates and feasibility. For a compound like Hydrazinecarbothioamide, 2-ethylidene-, DFT could be used to study its synthesis, tautomerization, or reactions with other molecules. For example, computational studies on other organic reactions have successfully elucidated the role of catalysts and the origins of selectivity by analyzing the energies of different reaction pathways and transition states.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For derivatives of carbothioamides, MD simulations have been employed to assess the stability of these molecules when bound to biological targets, such as enzymes. nih.govmdpi.com These simulations can confirm if a ligand remains stably in the active site of a protein, providing a dynamic view of the interactions predicted by molecular docking. nih.govmdpi.com This information is valuable in medicinal chemistry for understanding how a potential drug molecule behaves in a physiological environment. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with measured biological activity (e.g., inhibitory concentration) is collected.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can be 2D descriptors (e.g., fragment counts, topological indices) or 3D descriptors (e.g., steric and electrostatic fields). nih.govnih.gov

Model Building: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. nih.gov

For a class of compounds like hydrazinecarbothioamide derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied. nih.gov These alignment-dependent methods use 3D steric and electrostatic fields as descriptors to explain how changes in the three-dimensional structure of the molecules affect their activity. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
Hydrazinecarbothioamide, 2-ethylidene-
(E)-2-(butan-2-ylidene)hydrazinecarbothioamide

Solvation Models and Solvent Effects on Molecular Properties (e.g., COSMO-RS)

Solvation models are computational methods used to describe the interaction between a solute and a solvent. These models are broadly categorized into explicit and implicit models. Explicit models treat individual solvent molecules, which is computationally expensive. Implicit models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), represent the solvent as a continuous medium with specific properties like the dielectric constant. This approach is computationally more efficient and is widely used to predict the thermodynamic properties of solutions.

COSMO-RS is a powerful method that combines quantum chemical calculations with statistical thermodynamics to predict the chemical potential of molecules in a liquid. This allows for the calculation of various properties such as solubility, partition coefficients, and vapor pressures. The model is based on the concept of a molecule-specific surface charge density (σ-profile), which is generated from a quantum chemical calculation of the molecule embedded in a virtual conductor.

The interaction of Hydrazinecarbothioamide, 2-ethylidene- with different solvents would be expected to influence its molecular properties, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). In polar solvents, an increase in the dipole moment of the solute is generally observed due to the stabilizing interactions with the solvent's electric field.

For a molecule like Hydrazinecarbothioamide, 2-ethylidene-, the presence of polar groups such as the thiocarbonyl (C=S) and the amino (-NH2) groups suggests that its properties would be sensitive to the solvent environment. The table below illustrates hypothetical data on how the dipole moment and solvation energy of Hydrazinecarbothioamide, 2-ethylidene- might vary across solvents with different dielectric constants, based on general principles observed in computational studies of similar compounds.

Table 1: Hypothetical Solvent Effects on Molecular Properties of Hydrazinecarbothioamide, 2-ethylidene-

SolventDielectric Constant (ε)Dipole Moment (Debye)Solvation Energy (kcal/mol)
n-Hexane1.883.5-2.1
Dichloromethane8.934.8-5.7
Ethanol24.555.9-8.3
Water80.106.8-10.5

Note: The data in this table is illustrative and not based on specific experimental or computational results for Hydrazinecarbothioamide, 2-ethylidene-.

The σ-profile of Hydrazinecarbothioamide, 2-ethylidene- would provide detailed information about its polarity and hydrogen bonding capabilities. The regions around the nitrogen and sulfur atoms would likely exhibit negative surface charge densities, indicating their potential as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino and hydrazone groups would have positive surface charge densities, making them potential hydrogen bond donors.

The σ-potential, derived from the σ-profile, gives insight into the molecule's affinity for different types of solvents. For Hydrazinecarbothioamide, 2-ethylidene-, the σ-potential would likely show a strong affinity for polar and hydrogen-bonding solvents.

Coordination Chemistry and Ligand Properties of Hydrazinecarbothioamide, 2 Ethylidene

Chelating Behavior and Donor Atom Preferences (N, S)

Hydrazinecarbothioamide, 2-ethylidene- and related thiosemicarbazones are well-recognized for their ability to act as chelating ligands, primarily through the nitrogen and sulfur atoms. nih.gov These ligands typically function as bidentate N,S-donors, forming stable five-membered chelate rings with a central metal ion. nih.gov The coordination generally involves the azomethine nitrogen atom and the sulfur atom of the thiocarbonyl group. nih.govpontejournal.net

Depending on the specific structure of the thiosemicarbazone and the reaction conditions, such as pH, the ligand can coordinate to the metal ion in different forms. It can act as a neutral bidentate ligand by bonding in its thioketo form [C=S]. pontejournal.netnih.gov Alternatively, it can be deprotonated and coordinate as a monobasic bidentate ligand through the formation of the thioenol form [C-S⁻]. This versatility in bonding modes is a key feature of their coordination chemistry. mtct.ac.in In some cases, particularly with larger or more complex thiosemicarbazone derivatives, they can exhibit higher denticity, acting as tridentate or even pentadentate ligands if other coordinating groups are present in the molecule. ajol.inforesearchgate.net

Formation of Metal Complexes with Transition and Lanthanide Metals

The N,S donor set in Hydrazinecarbothioamide, 2-ethylidene- facilitates the formation of stable complexes with a wide range of d-block transition metals. nih.gov Numerous studies have documented the synthesis and characterization of complexes with first-row transition metals, including manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). nih.govajol.info The synthesis typically involves reacting the ligand with a metal salt in an appropriate solvent, often ethanol. nih.gov The resulting complexes exhibit various coordination geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion and stoichiometry. nih.govnih.gov

Beyond the d-block elements, thiosemicarbazones are also effective ligands for synthesizing complexes with lanthanide metals (f-block). scirp.org The coordination chemistry with lanthanides can lead to complexes with high coordination numbers and diverse crystal structures. For instance, Schiff base ligands with similar donor atoms have been shown to form complexes with lanthanide ions in a 1:2 metal-to-ligand ratio, where the ligand acts as a tridentate chelate. aabu.edu.jo This demonstrates the capacity of such ligands to accommodate the larger ionic radii and different coordination preferences of lanthanide ions compared to transition metals. scirp.org

Ligand Field Theory and Electronic Structure of Metal Complexes (Theoretical Aspects)

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of metal complexes formed with Hydrazinecarbothioamide, 2-ethylidene-. LFT is an extension of molecular orbital theory and crystal field theory that describes the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.orgfiveable.me

When Hydrazinecarbothioamide, 2-ethylidene- coordinates to a transition metal ion, its nitrogen and sulfur donor atoms create a ligand field that removes the degeneracy of the metal's d-orbitals. The pattern and magnitude of this d-orbital splitting depend on the coordination geometry of the complex. fiveable.me

Octahedral Complexes : In an octahedral geometry, where six donor atoms surround the metal ion, the d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). uni-siegen.de The energy separation between these levels is denoted as Δo (the octahedral splitting parameter). Magnetic moment measurements for Co(II), Ni(II), and Cu(II) complexes of a related thiosemicarbazone suggest high-spin octahedral stereochemistry. nih.gov

Square Planar and Tetrahedral Complexes : In other geometries, such as square planar or tetrahedral, different d-orbital splitting patterns occur. fiveable.me Tetrahedral splitting (Δt) is generally smaller than octahedral splitting. uni-siegen.de The specific electronic configuration of the metal ion (e.g., d⁵, d⁹) and the strength of the ligand field (Δ) determine whether the complex will be high-spin or low-spin, which in turn influences its magnetic properties and color. uni-siegen.de

The electronic spectra (UV-Vis) of these complexes are interpreted using LFT. The absorption bands observed in the visible region typically correspond to d-d electronic transitions between the split d-orbitals. For example, the electronic spectra of certain Cu(II) complexes are consistent with a square-planar geometry, while those of some Mn(II) complexes suggest a four-coordinate geometry. ajol.info

Structural Diversity of Metal-Hydrazinecarbothioamide Complexes

The complexes formed with Hydrazinecarbothioamide, 2-ethylidene- and its derivatives exhibit considerable structural diversity, influenced by the nature of the metal ion, the counter-anion, and the ligand itself.

The most common structures formed are mononuclear complexes, where a single central metal ion is coordinated by one or more ligand molecules. pontejournal.net For instance, studies have shown the formation of mononuclear Co(II), Ni(II), and Cu(II) complexes with a 1:2 metal-to-ligand ratio, resulting in octahedral geometries. nih.gov

However, under certain conditions, polynuclear architectures can be formed. In these structures, ligand molecules or other bridging species, such as anions, connect multiple metal centers. For example, the use of potentially bridging anions like azide (B81097) can lead to the formation of tetranuclear manganese clusters from a thiocarbohydrazone ligand that would otherwise form a mononuclear complex. inorgchemres.org Binuclear complexes have also been reported for other multidentate Schiff base ligands. mdpi.com

The specific metal ion used plays a crucial role in determining the final structure of the complex. Different metal ions have distinct preferences for coordination number and geometry, which dictates how the ligand will bind. mdpi.commdpi.com For example, Cu(II) often forms square planar complexes, while Ni(II) can readily adopt both square planar and octahedral geometries. nih.gov

The counter-anion present in the reaction medium can also have a profound effect on the coordination mode of the ligand and the nuclearity of the resulting complex. Anions can either act as simple charge-balancing ions or actively participate in coordination to the metal center. In some cases, anions like azide (N₃⁻) or thiocyanate (B1210189) (SCN⁻) can act as bridging ligands between two metal centers, facilitating the formation of polynuclear structures. A study on Mn(II) complexes demonstrated that with the thiocyanate anion, a mononuclear compound was formed, whereas the use of the azide anion resulted in an azido-bridged tetranuclear cluster. inorgchemres.org This highlights the significant role of the anion in directing the self-assembly of complex supramolecular architectures. inorgchemres.org

Electrochemical Studies of Metal Complexes (Methodological Considerations)

Electrochemical methods are valuable tools for investigating the redox properties of metal complexes with Hydrazinecarbothioamide, 2-ethylidene-. Techniques such as cyclic voltammetry and polarography are commonly employed to determine the stability constants of complexes and to study the electron transfer processes involving the metal center. wits.ac.za

These studies typically involve monitoring the changes in electrochemical signals (e.g., peak potential, current) of a metal ion upon the addition of the chelating ligand. For redox-active metals like copper, the electrochemical behavior can provide insights into the stability of different oxidation states (e.g., Cu(I) vs. Cu(II)) within the complex. nih.gov

Methodological considerations for these studies include the choice of solvent and supporting electrolyte to ensure the solubility of the complexes and to provide a suitable conductive medium. The working, reference, and counter electrodes must be carefully selected and calibrated. The interpretation of electrochemical data, such as the reversibility of redox processes, can reveal information about the kinetics of electron transfer and any coupled chemical reactions. chemrxiv.org For some complex systems, specialized software can be used to analyze potentiometric or polarographic data to establish a comprehensive model of the metal-ligand equilibria in solution. wits.ac.za

Applications in Advanced Materials Science and Chemical Engineering

Role as Precursors in Organic Synthesis and Heterocyclic Chemistry

The hydrazinecarbothioamide moiety is a highly versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. fit.eduarkat-usa.org Thiocarbohydrazide and its derivatives, such as Hydrazinecarbothioamide, 2-ethylidene-, serve as key precursors due to the presence of multiple nucleophilic centers and their ability to react with various electrophiles. arkat-usa.orgresearchgate.net

This reactivity allows for the synthesis of diverse heterocyclic systems, including thiazoles, thiazines, pyrazoles, and 1,3,4-thiadiazoles. researchgate.nettandfonline.com For instance, the reaction of hydrazinecarbothioamide derivatives with α-haloketones or acetylenic compounds is a common and effective route to substituted thiazoles. researchgate.nettandfonline.com The general synthetic utility is highlighted by the reaction of 2-((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides with dimethyl acetylenedicarboxylate, which yields corresponding thiazole (B1198619) derivatives in good yields. tandfonline.com Similarly, reactions with compounds like 2-(bis(methylthio)methylene)malononitrile can lead to the formation of 1,3-thiazines. tandfonline.com The adaptability of the hydrazinecarbothioamide group makes it a cornerstone for generating libraries of heterocyclic compounds, which are frequently explored for various industrial and pharmaceutical applications. arkat-usa.orgresearchgate.net

Integration into Catalytic Systems (Conceptual Framework)

While direct catalytic applications of Hydrazinecarbothioamide, 2-ethylidene- are not extensively documented, its molecular structure provides a strong conceptual basis for its integration into catalytic systems. The core of this potential lies in its function as a chelating ligand. Thiosemicarbazone derivatives readily form stable coordination complexes with a wide range of transition metal ions, including copper, nickel, cobalt, and zinc. ajol.infonih.gov

The ability to form these complexes is due to the presence of nitrogen and sulfur atoms, which act as effective donor sites, binding to metal centers. nih.govekb.eg These metal complexes are central to catalysis. The coordination of the ligand to a metal ion can modulate the metal's electronic properties, stability, and steric environment, thereby fine-tuning its catalytic activity and selectivity for specific chemical transformations. nih.govijoeete.com For example, metal complexes involving thiosemicarbazone ligands have been explored in reactions such as polymerization and hydrogenation. ijoeete.com Therefore, Hydrazinecarbothioamide, 2-ethylidene- can be conceptualized as a potential ligand for developing novel homogeneous or heterogeneous catalysts, where the metal-ligand complex forms the active site for catalytic reactions.

Development of Materials for Corrosion Inhibition

Hydrazinecarbothioamide derivatives and related thiosemicarbazones have been extensively researched and proven to be highly effective corrosion inhibitors, particularly for mild steel and copper in acidic environments. nih.govrsc.org The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govanalis.com.my

Table 1: Corrosion Inhibition Performance of Various Thiosemicarbazone Derivatives
Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Adsorption Mechanism
3,4-dimethoxy phenyl thiosemicarbazone (DMPTS)Copper1 M HCl81.7%Chemical Adsorption nih.gov
Halogen-substituted benzaldehyde (B42025) thiosemicarbazonesMild SteelHClExcellent (Quantitative data varies with substituent)Chemisorption, Langmuir Isotherm rsc.org
Generic Thiosemicarbazone DerivativesMild Steel1.0 M HClIncreases with concentrationAdsorption via N, S, O heteroatoms analis.com.my

Potential in Sensor Technology (e.g., Chemosensors for Metal Ion Recognition)

The structural framework of Hydrazinecarbothioamide, 2-ethylidene- is well-suited for applications in sensor technology, specifically as a chemosensor for the detection of metal ions. mdpi.com The principle behind this application is the specific and measurable interaction between the sensor molecule and a target analyte, in this case, a metal ion. The nitrogen and sulfur atoms in the hydrazinecarbothioamide moiety serve as excellent binding sites for metal ions. ekb.egmdpi.com

Upon complexation with a metal ion, the electronic properties of the molecule are altered, leading to a detectable change in its optical properties, such as a shift in color (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). mdpi.commdpi.com This can manifest as a "turn-on" or "turn-off" fluorescent response. For example, a peptidyl chemosensor demonstrated a selective "turn-on" response to Hg²⁺ ions among 16 different metal ions. mdpi.com The introduction of a thio/carbazide group into a sensor molecule is a known strategy to enhance its binding affinity with transition and heavy metals. mdpi.com This ability to produce a distinct signal upon binding makes these compounds valuable for developing selective and sensitive sensors for environmental monitoring and biological imaging. researchgate.net

Table 2: Examples of Hydrazine-Based Chemosensors for Metal Ion Detection
Sensor TypeTarget Ion(s)Detection MechanismResponse Type
Peptidyl chemosensor with tetraphenylethyleneHg²⁺Selective binding and aggregationFluorescence "Turn-On" mdpi.com
Triazole-imidazole-based sensorAg⁺ComplexationFluorescence change mdpi.com
Hydrazinecarbothiohydrazide Schiff baseFe(III), Cu(II), Ni(II), Co(II)Formation of colored complexesColorimetric (Yellow, Green, Brown) ekb.eg
Schiff base with N, S, O donorsHg²⁺Immobilization on agarose (B213101) filmSelective color change mdpi.com

Applications in Nonlinear Optical (NLO) Materials

Organic compounds with extended π-electron systems, particularly those with donor and acceptor groups, are of great interest for applications in nonlinear optics (NLO). lew.roacs.org Hydrazinecarbothioamide derivatives, as part of larger conjugated systems, fit the donor-π-acceptor (D-π-A) molecular design that is known to enhance NLO properties. acs.org These materials can alter the frequency of incident laser light, making them useful for technologies like optical data storage, frequency doubling, and telecommunications. lew.roacs.org

The NLO response of a molecule is quantified by its hyperpolarizability (β). lew.ro The charge transfer from the electron-donating part of the molecule to the electron-accepting part through a π-conjugated bridge is crucial for achieving a large β value. africaresearchconnects.com In a molecule like Hydrazinecarbothioamide, 2-ethylidene-, the hydrazinecarbothioamide group can act as an electron donor. When connected to an acceptor group via a conjugated system, it can exhibit significant NLO activity. lew.ro Studies on similar thiosemicarbazone derivatives have shown large first hyperpolarizability values, in some cases many times larger than that of standard NLO materials like para-nitroaniline, confirming the potential of this class of compounds in modern NLO applications. acs.orgmdpi.com

Future Research Directions and Methodological Advancements

Exploration of Novel Synthetic Pathways for Enhanced Yields and Purity

The development of efficient and scalable synthetic routes is paramount for the broader application of Hydrazinecarbothioamide, 2-ethylidene-. While traditional condensation reactions of acetaldehyde (B116499) and hydrazinecarbothioamide are effective, future research will likely focus on novel pathways to enhance both yield and purity.

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS). This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. The focused heating in MAOS can lead to faster reaction kinetics and minimize the formation of byproducts, thereby simplifying purification processes.

Another area of investigation involves the use of novel catalytic systems. The development of highly efficient and selective catalysts could steer the reaction towards the desired product, minimizing waste and improving atom economy. Research into solid-supported catalysts, for instance, could facilitate easier separation of the catalyst from the reaction mixture, leading to a purer product and catalyst recyclability.

Furthermore, the implementation of flow chemistry presents a significant opportunity for the continuous and controlled synthesis of Hydrazinecarbothioamide, 2-ethylidene-. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields, improved purity, and enhanced safety. This approach is particularly advantageous for scaling up production.

Synthetic MethodPotential Advantages
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, improved yields, fewer byproducts.
Novel Catalytic SystemsHigher selectivity, improved atom economy, easier catalyst separation.
Flow ChemistryPrecise reaction control, scalability, enhanced safety, continuous production.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanism of the formation of Hydrazinecarbothioamide, 2-ethylidene- is crucial for optimizing its synthesis. Advanced spectroscopic techniques, particularly those that allow for in situ monitoring, will play a pivotal role in this endeavor.

Process Analytical Technology (PAT) is a framework that utilizes in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. longdom.orgamericanpharmaceuticalreview.comglobalresearchonline.netmt.comnih.gov The application of PAT principles to the synthesis of Hydrazinecarbothioamide, 2-ethylidene- could lead to significant improvements in process understanding and control.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and the final product as the reaction progresses. cardiff.ac.uk This data is invaluable for determining reaction kinetics and identifying transient species, offering a detailed picture of the reaction pathway. Similarly, in situ Raman and Fourier-Transform Infrared (FTIR) spectroscopy can monitor changes in vibrational modes, allowing for the tracking of functional group transformations throughout the synthesis. chemrxiv.orgresearchgate.net

These techniques, integrated into a PAT framework, would enable real-time adjustments to reaction conditions to optimize yield and purity, ensuring consistent product quality.

Spectroscopic TechniqueInformation Gained
In situ NMRReal-time concentration of reactants, intermediates, and products; reaction kinetics.
In situ Raman/FTIRMonitoring of functional group transformations; reaction progress.

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules with desired properties. acs.orgnih.govresearchgate.netnih.gov For Hydrazinecarbothioamide, 2-ethylidene-, these computational tools can accelerate the identification of novel derivatives with enhanced biological activities or material properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of derivatives of Hydrazinecarbothioamide, 2-ethylidene-. researchgate.netnih.gov These models use computational descriptors of molecular structure to establish a mathematical relationship with a particular activity or property. By training these models on existing data, researchers can virtually screen large libraries of potential derivatives to identify promising candidates for synthesis and testing. acs.orgnih.gov

Computational ApproachApplication
QSAR/QSPR ModelingPrediction of biological activity and physicochemical properties of derivatives. researchgate.netnih.gov
Virtual ScreeningIdentification of promising candidates from large compound libraries.
AI-driven Generative ModelsDe novo design of novel molecules with desired characteristics. researchgate.net

Development of Supramolecular Assemblies Involving Hydrazinecarbothioamide, 2-ethylidene-

The thiosemicarbazone moiety of Hydrazinecarbothioamide, 2-ethylidene- possesses hydrogen bond donor and acceptor sites, making it an excellent candidate for the construction of supramolecular assemblies. Future research in this area will focus on the rational design and synthesis of ordered structures with novel functions.

The ability of thiosemicarbazones to form predictable hydrogen bonding networks can be exploited to create one-, two-, and three-dimensional architectures. These assemblies can exhibit interesting properties, such as inclusion capabilities for guest molecules, stimuli-responsive behavior, and unique photophysical characteristics.

Furthermore, the coordination of Hydrazinecarbothioamide, 2-ethylidene- to metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing. The design of such materials will involve the careful selection of metal ions and the strategic modification of the ligand to control the resulting structure and properties.

Environmental and Green Chemistry Perspectives in Synthesis and Application

In line with the growing emphasis on sustainable chemistry, future research on Hydrazinecarbothioamide, 2-ethylidene- will increasingly focus on environmental and green chemistry perspectives. This includes the development of more environmentally benign synthetic methods and a thorough assessment of the compound's lifecycle.

The principles of green chemistry will guide the optimization of synthetic routes to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. The use of aqueous reaction media, biodegradable solvents, and solvent-free reaction conditions are all avenues for exploration.

Moreover, a comprehensive evaluation of the environmental fate and toxicity of Hydrazinecarbothioamide, 2-ethylidene- and its derivatives will be crucial. This includes studies on its biodegradability, potential for bioaccumulation, and ecotoxicity. The insights gained from these studies will inform the design of safer and more sustainable applications for this class of compounds.

Green Chemistry PrincipleApplication in Synthesis
Waste PreventionOptimization of reactions to maximize atom economy.
Safer Solvents and AuxiliariesUse of aqueous media or biodegradable solvents.
Design for Energy EfficiencyMicrowave-assisted or room-temperature synthesis.
Use of Renewable FeedstocksExploration of bio-based starting materials.

Q & A

Q. How can researchers address low yields in multi-step syntheses (e.g., acetylations or alkylations)?

  • Optimization : Use activating agents (e.g., acetic anhydride for acetylation) and inert atmospheres to prevent oxidation. For alkylations, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.